molecular formula C12H13ClN2O2 B8391203 1H-Isoindole-1,3(2H)-dione, 2-(3-pyrrolidinyl)-, hydrochloride (1:1) CAS No. 127406-81-9

1H-Isoindole-1,3(2H)-dione, 2-(3-pyrrolidinyl)-, hydrochloride (1:1)

Cat. No. B8391203
Key on ui cas rn: 127406-81-9
M. Wt: 252.69 g/mol
InChI Key: CGJYMEQHYWGEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05047417

Procedure details

12.70 g of N-(1-benzylpyrrolidin-3-yl)phthalimide was dissolved in 100 ml of ethanol and then subjected to hydrogenating decomposition with addition of 1.0 g of 10% palladium-carbon and 5.2 ml of concentrated hydrochloric acid at 60° C. under 1 atm. After 12 hours, the catalyst was filtered out and the solvent was distilled off to obtain 11.03 g of N-(3-pyrrolidyl)phthalimide hydrochloride.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][CH:10]([N:13]2[C:17](=[O:18])[C:16]3=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]3[C:14]2=[O:23])[CH2:9]1)C1C=CC=CC=1.[ClH:24]>C(O)C.[C].[Pd]>[ClH:24].[NH:8]1[CH2:12][CH2:11][CH:10]([N:13]2[C:17](=[O:18])[C:16]3=[CH:19][CH:20]=[CH:21][CH:22]=[C:15]3[C:14]2=[O:23])[CH2:9]1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)N1C(C=2C(C1=O)=CC=CC2)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
Cl
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered out
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.N1CC(CC1)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.03 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.